

A Comprehensive Technical Review of Ethyl Citronellate

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Compound of Interest

Compound Name: *ethyl citronellate*

Cat. No.: B1614930

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the current research on **ethyl citronellate**. It covers its chemical properties, synthesis, spectral analysis, and known biological activities, presenting data in a structured format to facilitate further research and development.

Chemical and Physical Properties

Ethyl citronellate, also known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. It is a colorless liquid with a characteristic fruity, dry, and dusty citrus-like odor.^{[1][2]} Its primary application is in the flavor and fragrance industry.^[1] It is almost insoluble in water but soluble in alcohols and oils.

Table 1: Physicochemical Properties of **Ethyl Citronellate**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3]
Molecular Weight	198.30 g/mol	[3]
CAS Number	26728-44-9	[3]
Boiling Point	113-115 °C at 12 Torr	
Density	0.885 ± 0.06 g/cm ³	
Refractive Index	1.43600 to 1.44300 @ 20.00 °C	[1]
Flash Point	219.00 °F (103.89 °C)	[1]
LogP	4.196 (estimated)	

Synthesis of Ethyl Citronellate

The primary method for synthesizing **ethyl citronellate** is through the Fischer esterification of citronellic acid with ethanol in the presence of an acid catalyst. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

While a specific, detailed protocol for the synthesis of **ethyl citronellate** is not readily available in the reviewed literature, the general procedure for Fischer esterification can be adapted.

General Experimental Protocol for Fischer Esterification

The following is a generalized protocol based on the esterification of similar carboxylic acids, such as citric acid, with ethanol.[4][5]

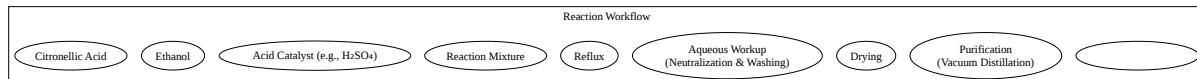
Materials:

- Citronellic acid
- Anhydrous ethanol (in excess)
- Concentrated sulfuric acid (catalyst)

- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve citronellic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **ethyl citronellate**.
- Purify the crude product by vacuum distillation.



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Spectroscopic Data

Detailed spectroscopic data for **ethyl citronellate** is not extensively published in open-access literature. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with peak assignments are not available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be estimated based on the molecular structure.

Expected ¹H NMR Chemical Shifts:

- ~5.1 ppm: A triplet corresponding to the vinylic proton on carbon 6.
- ~4.1 ppm: A quartet from the methylene protons (-O-CH₂-) of the ethyl group.
- ~2.2 ppm: A multiplet for the methylene protons adjacent to the carbonyl group (carbon 2).
- ~1.6-2.0 ppm: Multiplets for the methylene and methine protons in the alkyl chain.
- ~1.68 and ~1.60 ppm: Singlets for the two methyl groups attached to the double bond (carbons 7 and the methyl on carbon 7).
- ~1.2 ppm: A triplet from the methyl protons (-CH₃) of the ethyl group.
- ~0.9 ppm: A doublet for the methyl group on carbon 3.

Expected ^{13}C NMR Chemical Shifts:

- ~173 ppm: Carbonyl carbon (C=O).
- ~131 ppm and ~124 ppm: Vinylic carbons (C-6 and C-7).
- ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-).
- ~20-40 ppm: Alkyl carbons in the main chain.
- ~14-25 ppm: Methyl carbons.

Infrared (IR) Spectroscopy

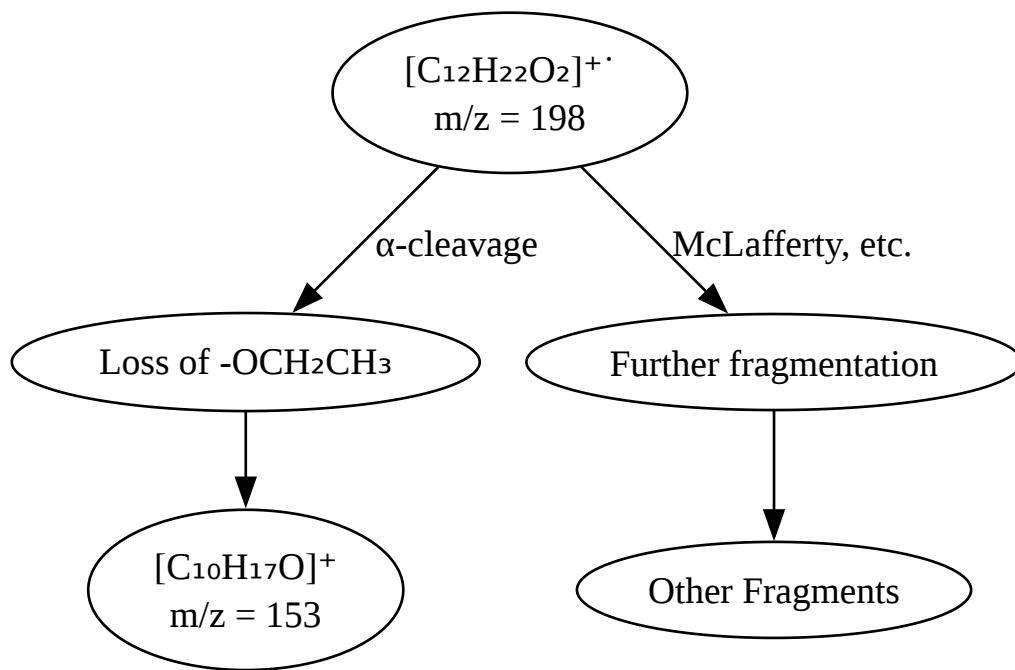
The IR spectrum of **ethyl citronellate** is expected to show characteristic absorption bands for an aliphatic ester.

Table 2: Expected IR Absorption Bands for **Ethyl Citronellate**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~2960-2850	C-H	Stretching (Alkyl)
~1735	C=O	Stretching (Ester)
~1460 and ~1375	C-H	Bending (Alkyl)
~1250-1000	C-O	Stretching (Ester)

Mass Spectrometry (MS)

The mass spectrum of **ethyl citronellate** obtained through electron ionization (EI) would exhibit a molecular ion peak (M^+) at m/z 198. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and other characteristic cleavages of the alkyl chain.



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Biological Activity

Direct studies on the biological activity of pure **ethyl citronellate** are limited in the available literature. However, research on structurally related compounds, particularly citronellol, citronellal, and their derivatives, provides strong indications of its potential biological activities.

Antimicrobial and Antifungal Activity

Studies on citronellol and its esters suggest that these compounds possess antimicrobial and antifungal properties.^[6] For example, citronellyl esters have been shown to have activity against various fungi and bacteria. The esterification of citronellol can modify its biological activity, in some cases leading to enhanced efficacy.^[6] The lipophilicity of the ester may play a role in its ability to penetrate microbial cell membranes.

While no specific Minimum Inhibitory Concentration (MIC) values for **ethyl citronellate** have been found, it is plausible that it would exhibit activity against a range of bacteria and fungi.

Insecticidal and Repellent Activity

Citronellol and its derivatives are well-known for their insecticidal and repellent properties.^[7] Research has shown that citronellyl esters can be effective against various insect pests.^[7] The

mechanism of action is often related to neurotoxic effects or disruption of insect cuticle integrity. Given its structural similarity to these active compounds, **ethyl citronellate** is likely to possess insecticidal and/or insect-repellent properties. However, quantitative data such as LC₅₀ values are not currently available for **ethyl citronellate**.

Conclusion and Future Directions

Ethyl citronellate is a fragrance and flavor compound with a well-defined chemical structure and physical properties. Its synthesis via Fischer esterification is a standard and scalable method. While direct and comprehensive biological and spectroscopic data are not widely published, the existing literature on related compounds strongly suggests that **ethyl citronellate** holds potential for biological applications, particularly as an antimicrobial, antifungal, or insecticidal agent.

Future research should focus on:

- Detailed Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and complete, publicly accessible spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for **ethyl citronellate**.
- Quantitative Biological Evaluation: Systematic screening of pure **ethyl citronellate** against a panel of relevant bacteria, fungi, and insect pests to determine its MIC, IC₅₀, and LC₅₀ values.
- Structure-Activity Relationship (SAR) Studies: Investigating the impact of the ethyl ester group on the biological activity compared to citronellic acid and other citronellyl esters to guide the development of more potent derivatives.

This targeted research will be crucial for unlocking the full potential of **ethyl citronellate** beyond its current use in the fragrance industry and for exploring its viability as an active ingredient in pharmaceutical, agricultural, or public health applications.

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